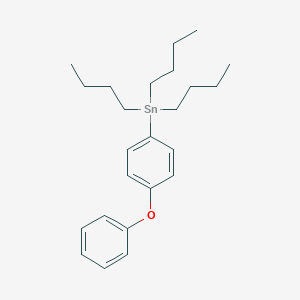

Tributyl-(4-phenoxyphenyl)stannane

Description

Overview of Organostannane Chemistry in Modern Synthetic Methodologies

Organostannane chemistry, the study of organotin compounds which feature a tin-carbon bond, has become a cornerstone of modern synthetic methodologies. wikipedia.org These compounds, often called stannanes, have been utilized in a wide array of applications since their initial synthesis in the mid-19th century. lupinepublishers.comresearchgate.netlupinepublishers.com Their utility spans from industrial biocides and polymer stabilizers to crucial reagents in organic synthesis. wikipedia.orglupinepublishers.comlupinepublishers.com

In the realm of synthetic chemistry, organostannanes are particularly valued for their role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. kvmwai.edu.inwiley-vch.de The stability of many organostannane reagents to air and moisture, coupled with their tolerance of a wide variety of functional groups, makes them highly practical for laboratory use. wikipedia.orgyoutube.com One of the most prominent applications of organostannanes is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organostannane with an organic halide or pseudohalide, providing a powerful and versatile method for creating new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Distinctive Role of Aryl Organostannanes as Versatile Synthetic Intermediates

Among the various classes of organostannanes, aryl organostannanes have emerged as particularly versatile synthetic intermediates. rsc.org These compounds, where a tin atom is bonded to an aryl group (a functional group derived from an aromatic ring), are key building blocks in the synthesis of biaryls and other complex aromatic systems. Biaryl structures are prevalent in pharmaceuticals, natural products, and advanced materials.

The utility of aryl organostannanes stems from their participation in cross-coupling reactions, allowing for the selective formation of new aryl-aryl or aryl-alkenyl bonds. wiley-vch.de For instance, in the Stille reaction, an aryl organostannane can be coupled with an aryl halide to produce a biaryl compound. youtube.com This method is highly valued for its functional group tolerance and its ability to be applied to a wide range of substrates. researchgate.netrsc.org The development of new catalytic systems continues to expand the scope and efficiency of reactions involving aryl organostannanes. rsc.org

Properties

IUPAC Name |

tributyl-(4-phenoxyphenyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXQGHFMDSTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of Tributyl 4 Phenoxyphenyl Stannane

Strategic Approaches to Carbon-Tin Bond Formation in Aryl Organostannanes

The creation of the aryl-tin bond in molecules like Tributyl-(4-phenoxyphenyl)stannane can be achieved through several strategic approaches, each with its own set of advantages and substrate scope. These methods primarily include catalytic stannylation, transmetallation routes, and hydrostannylation.

Catalytic Stannylation of Functionalized Phenoxyphenyl Precursors

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-Sn bonds. wikipedia.org A common and versatile method involves the palladium-catalyzed stannylation of aryl halides or triflates with an appropriate tin reagent. For the synthesis of this compound, a suitable precursor would be a 4-halophenoxybenzene or 4-trifluoromethanesulfonyloxyphenoxybenzene.

A widely used tin reagent for this purpose is hexabutyldistannane (B1337062) (Bu₃Sn-SnBu₃). researchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) with the addition of a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃). researchgate.netresearchgate.net The mechanism of this reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with hexabutyldistannane and subsequent reductive elimination to yield the desired aryltributylstannane and a tributyltin halide byproduct. wikipedia.org

Another approach utilizes tributyltin hydride (HSnBu₃) as the stannylating agent in the presence of a base. researchgate.net This method can be advantageous as it avoids the formation of stoichiometric tin byproducts.

| Catalyst System | Stannylating Agent | Precursor | Conditions | Yield | Reference |

| Pd(OAc)₂/PCy₃ | Bu₃Sn-SnBu₃ | Aryl Halide | 120°C, Solvent-free | High | researchgate.net |

| [PdCl₂(PMePh₂)₂] | HSnBu₃ | Aryl Iodide | KOAc | Good | researchgate.net |

Transmetallation Routes Employing Organometallic Reagents and Tributyltin Halides

Transmetallation offers a classic and effective route to organotin compounds. wikipedia.org This strategy involves the reaction of a more electropositive organometallic reagent with a tributyltin halide, typically tributyltin chloride (Bu₃SnCl). wikipedia.org For the synthesis of this compound, this would entail the initial formation of an organometallic derivative of 4-phenoxybenzene.

One common approach is the generation of a Grignard reagent, 4-phenoxyphenylmagnesium halide, by reacting a 4-halophenoxybenzene with magnesium metal. wikipedia.orggoogle.com This Grignard reagent is then reacted with tributyltin chloride to afford the target compound and a magnesium halide salt. wikipedia.org

Alternatively, an organolithium reagent can be prepared by reacting a 4-halophenoxybenzene with an organolithium reagent like n-butyllithium (n-BuLi) or by direct lithiation of 4-phenoxybenzene if a suitably acidic proton is available. The resulting 4-phenoxyphenyllithium is then quenched with tributyltin chloride. arkat-usa.org

| Organometallic Reagent | Precursor | Reagent for Transmetallation | Conditions | Reference |

| Grignard Reagent | 4-Halophenoxybenzene | Tributyltin Chloride | Ethereal Solvent | wikipedia.orggoogle.com |

| Organolithium Reagent | 4-Halophenoxybenzene | Tributyltin Chloride | Anhydrous, Inert Atmosphere | arkat-usa.org |

Hydrostannylation of Phenoxyphenyl-Containing Alkynes and Alkenes

Hydrostannylation involves the addition of a tin hydride, such as tributyltin hydride, across a carbon-carbon multiple bond. qub.ac.uk While this method is more commonly employed for the synthesis of vinylstannanes from alkynes, it can be adapted for the preparation of arylstannanes if a suitable phenoxyphenyl-containing alkyne or a strained alkene precursor is available. qub.ac.ukqub.ac.uk

The reaction can be initiated by radical initiators or, more commonly for achieving high regio- and stereoselectivity, catalyzed by transition metals like palladium or platinum. qub.ac.ukqub.ac.uk For instance, the palladium-catalyzed hydrostannylation of an alkyne typically proceeds via an oxidative addition-reductive elimination pathway, leading to the formation of a vinylstannane. qub.ac.uk To obtain an arylstannane, a subsequent aromatization step would be necessary. The regioselectivity of the hydrostannylation can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

| Catalyst | Substrate | Reagent | Selectivity | Reference |

| Palladium Complexes | Alkyne | Tributyltin Hydride | High regio- and stereoselectivity | qub.ac.uk |

| Platinum Complexes | Alkyne | Tributyltin Hydride | High selectivity for linear E-vinyl stannane | qub.ac.uk |

| Copper Catalysts | Alkyne | Distannane or Silylstannane | Excellent α-selectivity | nih.gov |

Development of Optimized and Sustainable Synthetic Protocols for this compound

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. This is particularly relevant for the synthesis of organotin compounds due to the toxicity of some of these reagents.

Exploration of Green Chemistry Principles in Organostannane Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.com In the context of this compound synthesis, several green chemistry principles can be applied.

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key principle. acs.org Hydrostannylation reactions, in principle, have 100% atom economy. qub.ac.uk Catalytic methods are also favored as they reduce the amount of waste generated compared to stoichiometric reactions. rroij.com

Use of Safer Solvents and Reaction Conditions : Efforts are being made to replace hazardous organic solvents with greener alternatives or to perform reactions under solvent-free conditions. researchgate.netrsc.org For example, solvent-free palladium-catalyzed stannylation of aryl halides has been reported to be highly efficient. researchgate.net Conducting reactions at ambient temperature and pressure also contributes to a greener process by minimizing energy consumption. acs.org

Catalysis : The use of catalysts is inherently a green principle as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste generation. rroij.com The development of recoverable and reusable catalysts is an active area of research.

Evaluation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Research into novel catalytic systems for organostannane synthesis is continuously evolving, with the goal of improving efficiency, selectivity, and sustainability.

The use of metal nanoparticles as catalysts is an emerging area that offers potential advantages in terms of reactivity and recyclability. nih.gov While much of the research has focused on C-N bond formation, the principles can be extended to C-Sn bond formation. nih.gov

Furthermore, the development of catalytic systems that can operate under milder conditions, with lower catalyst loadings, and in environmentally benign solvents is a key objective. For instance, novel catalytic systems containing n-butylstannonic acid have been explored for transesterification reactions, indicating the potential for new types of tin-based catalysts. scispace.com The exploration of different transition metal catalysts beyond palladium, such as copper, has also shown promise in achieving different selectivities in hydrostannylation reactions. nih.gov

The development of one-pot tandem reactions, such as a hydrostannylation/Stille coupling sequence that is catalytic in tin, represents a significant advancement in reducing tin waste. msu.edu This is achieved by recycling the organotin halide byproduct back into the active organotin hydride reagent. msu.edu

| Catalyst Innovation | Advantage | Application Area | Reference |

| Metal Nanoparticles | Enhanced reactivity, potential for recovery | Heterogeneous Catalysis | nih.gov |

| Novel Tin-Based Catalysts | Potential for new reactivity and applications | Transesterification, potentially C-Sn formation | scispace.com |

| Copper-Catalyzed Hydrostannylation | High α-selectivity in alkyne hydrostannylation | Synthesis of branched vinylstannanes | nih.gov |

| Tin-Catalytic Tandem Reactions | Significant reduction in tin waste | Hydrostannylation/Stille Coupling | msu.edu |

Purification and Handling Considerations for High-Purity this compound

Achieving high purity of this compound is critical for its subsequent use in sensitive applications like Stille cross-coupling reactions, where impurities can interfere with the catalytic cycle. nih.govwikipedia.org The purification process often involves a combination of techniques to remove unreacted starting materials and byproducts, most notably tributyltin halides and hexabutyldistannane.

Purification Techniques:

Column Chromatography: This is a frequently employed method for the purification of arylstannanes. emory.edu Silica (B1680970) gel is a common stationary phase; however, to effectively separate the product from acidic impurities like tributyltin chloride, the silica gel can be pre-treated with a base, such as potassium carbonate or triethylamine. researchgate.net A non-polar eluent system, such as petroleum ether with a small percentage of triethylamine, has been shown to be effective. researchgate.net

Distillation: For volatile impurities, Kugelrohr distillation under high vacuum can be an effective purification step. researchgate.net This is particularly useful for removing any remaining tributyltin chloride.

Aqueous Workup: Washing the crude product with an aqueous solution of potassium fluoride (B91410) (KF) can help to remove tin-based impurities. researchgate.net The fluoride ions react with the tin halides to form insoluble tin fluorides, which can then be removed by filtration.

Filtration: Prior to distillation, filtering the crude product through a pad of a neutral adsorbent like alumina (B75360) can be a necessary step to remove non-volatile impurities and achieve a higher purity final product. orgsyn.org

Handling Considerations:

Organotin compounds, including this compound, are known to be toxic and require careful handling. wikipedia.orgchembk.comorganic-chemistry.org

Personal Protective Equipment (PPE): To prevent direct contact, the use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. chembk.com

Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any vapors. chembk.com

Anhydrous Conditions: Due to the reactivity of organostannanes with water, all handling and storage should be under anhydrous and inert conditions (e.g., under nitrogen or argon). chemguide.co.uk

Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, away from oxidizing agents and sources of ignition. chembk.com

Below is a table summarizing the key purification and handling parameters.

| Parameter | Consideration | Rationale | References |

| Purification Method | Column Chromatography (Base-Treated Silica) | Removes unreacted starting materials and byproducts. | emory.eduresearchgate.net |

| Purification Method | Kugelrohr Distillation | Removes volatile impurities like tributyltin chloride. | researchgate.net |

| Purification Method | Aqueous KF Wash | Removes tin halide impurities through precipitation. | researchgate.net |

| Handling | Use of PPE (Gloves, Goggles) | Prevents skin and eye contact due to toxicity. | chembk.com |

| Handling | Fume Hood | Avoids inhalation of toxic vapors. | chembk.com |

| Handling | Anhydrous Conditions | Prevents decomposition of the compound by water. | chemguide.co.uk |

| Storage | Cool, Dark, Dry, Inert Atmosphere | Ensures long-term stability of the compound. | chembk.com |

Reactivity and Mechanistic Pathways of Tributyl 4 Phenoxyphenyl Stannane in Organic Transformations

Fundamental Reactivity of the Carbon-Tin Bond in Tributyl-(4-phenoxyphenyl)stannane

The C-Sn bond is characterized by its significant covalent character, moderate polarity, and relatively low bond dissociation energy. This combination of properties imparts a unique reactivity profile, allowing the bond to be cleaved under specific electrophilic, radical, or transmetallation conditions. The aryl-Sn bond in this compound is the primary site of reactivity in many transformations, serving as a nucleophilic source of the 4-phenoxyphenyl group.

Analysis of Electrophilic Cleavage Reactions

The C-Sn bond is susceptible to cleavage by a variety of electrophiles (E+), a process known as destannylation or electrophilic substitution. In this reaction, the electrophile replaces the tributylstannyl group on the aromatic ring. The mechanism is analogous to other electrophilic aromatic substitution reactions, where the arylstannane acts as the nucleophile. The reaction generally proceeds via an open S_E2 (substitution, electrophilic, bimolecular) mechanism, often with retention of configuration at the carbon atom.

Key factors influencing the rate and outcome of electrophilic cleavage include the nature of the electrophile, the solvent, and the electronic properties of the aryl group. Protic acids, halogens, and metal halides are common electrophiles that readily cleave the aryl-Sn bond. For instance, treatment with hydrohalic acids (HX) or molecular halogens (X₂) results in the formation of the corresponding phenoxyphenyl halide and a tributyltin halide. The relatively weak and polarizable nature of the C-Sn bond facilitates this process.

Investigations into Radical-Mediated Pathways

Organostannanes can also participate in reactions involving radical intermediates. The tributylstannyl group itself is not typically the initiator of radical chains in the same way as tributyltin hydride. However, the C-Sn bond can react with radical species. More commonly, organotin compounds are synthesized via radical-mediated pathways or are used in subsequent reactions where radical intermediates are generated from other precursors. libretexts.org For example, radical chain reactions mediated by tributyltin hydride are effective for dehalogenation and carbon-carbon bond formation. libretexts.org In these processes, a tributyltin radical, generated from tributyltin hydride, abstracts a halogen atom to produce an aryl or alkyl radical. libretexts.org

The homolytic cleavage of the C-Sn bond requires significant energy input, as indicated by its bond dissociation energy (BDE). The BDE for a typical Aryl-SnBu₃ bond is less than that of an Aryl-H or Aryl-C bond, making it comparatively weaker, but still substantial. Radical reactions involving the direct homolysis of the aryl-tin bond in this compound are therefore less common than pathways involving electrophilic cleavage or transmetallation unless initiated by potent radical initiators or photolytic methods.

| Bond | BDE (kJ/mol) | BDE (kcal/mol) |

|---|---|---|

| Aryl C-H | ~469 | ~112 |

| Aryl C-C | ~418 | ~100 |

| Aryl C-O (in ether) | ~381 | ~91 |

| C-Sn (in R₄Sn) | ~192-216 | ~46-52 |

| Sn-H (in R₃SnH) | ~310 | ~74 |

Transmetallation Processes Involving this compound

Transmetallation is the most significant reaction pathway for this compound, forming the cornerstone of its application in Stille cross-coupling reactions. This step involves the transfer of the phenoxyphenyl group from the tin atom to a transition metal catalyst, typically palladium(II), regenerating the active catalyst for the next step in the catalytic cycle. wikipedia.org

Kinetics and Thermodynamics of Metal-Tin Exchange Reactions

The transmetallation of an organostannane with a palladium(II) complex, such as trans-[Pd(Ar')(X)(L)₂], can proceed through different mechanistic pathways, primarily categorized as associative or dissociative.

Associative Mechanism: This pathway involves the coordination of the organostannane to the palladium center, forming a transient, 18-electron, five-coordinate intermediate. This is often facilitated by the π-system of the aryl group on the tin reagent. Subsequent rearrangement via a cyclic transition state leads to the transfer of the aryl group and elimination of the tributyltin halide. wikipedia.org

Dissociative Mechanism: In this pathway, a ligand (L) first dissociates from the square-planar palladium(II) complex to generate a coordinatively unsaturated, 14-electron T-shaped intermediate. This species then reacts with the organostannane. Kinetic studies have shown that excess phosphine (B1218219) ligand can inhibit the reaction rate, supporting the dissociative pathway under certain conditions. u-tokyo.ac.jp

Influence of Ligand Environment on Transmetallation Efficacy

The ligand environment around the palladium center plays a critical role in modulating the rate and efficiency of the transmetallation step. The steric and electronic properties of the phosphine ligands (L) have a profound impact.

Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium center. This strengthens the Pd-ligand bonds, making the initial ligand dissociation (required for the dissociative pathway) more difficult and thus slowing the reaction. researchgate.net Conversely, more electronegative leaving groups (X) on the palladium complex (e.g., Cl vs. I) make the metal center more electrophilic, which can facilitate the nucleophilic attack of the organostannane and accelerate transmetallation. researchgate.net

Steric Effects: Sterically demanding phosphine ligands can hinder the approach of the bulky organostannane reagent, slowing down the associative pathway. However, they can also promote the initial ligand dissociation required for the dissociative pathway. Therefore, an optimal balance of steric and electronic properties is required for maximum catalytic efficiency. gessnergroup.comacs.org The use of additives, such as copper(I) salts, can also accelerate the reaction, believed to be by scavenging free phosphine ligand from the solution, which would otherwise inhibit the catalyst. harvard.edu

| Leaving Ligand (X) | Activation Barrier (kcal/mol) | Relative Rate Trend |

|---|---|---|

| Cl | 16.5 | Fastest |

| Br | 17.6 | Intermediate |

| I | 19.7 | Slowest |

Data derived from DFT calculations on a model system and illustrates the general trend. researchgate.net

Chemoselective Transformations of the Phenoxyphenyl Moiety in the Presence of the Tributylstannyl Group

Achieving chemoselective functionalization of the phenoxyphenyl group without cleaving the sensitive C-Sn bond presents a significant synthetic challenge. The tributylstannyl group is highly susceptible to cleavage by strong electrophiles, which are often required for classical electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts acylation.

The two aromatic rings within the phenoxyphenyl moiety have different electronic properties. The ring directly attached to the tin atom is activated towards electrophilic attack by the electropositive stannyl (B1234572) group. The second ring is activated by the phenoxy group, which is a classic ortho-, para-directing group. Therefore, any potential EAS reaction would face competition between multiple activated positions. A successful strategy would require reaction conditions mild enough to preserve the C-Sn bond.

One potential avenue for selective functionalization is directed ortho-metalation (DoM). In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The ether oxygen of the phenoxy group can act as a weak DMG. semanticscholar.orgwikipedia.org It is conceivable that under carefully controlled conditions (e.g., using a hindered lithium amide base at low temperature), one could achieve selective lithiation ortho to the ether linkage on the non-stannylated ring. The resulting aryllithium species could then be trapped with a suitable electrophile. However, this approach is complicated by the high acidity of the protons ortho to the stannyl group, which could lead to undesired side reactions or transmetallation with the organolithium reagent.

Another plausible strategy involves palladium-catalyzed cross-coupling reactions on a pre-functionalized substrate. For instance, if one were to start with a halogenated analogue, such as Tributyl-(4-(4-bromophenoxy)phenyl)stannane, it would be possible to perform a chemoselective Suzuki, Heck, or Sonogashira coupling at the C-Br bond. Palladium catalysts can be chosen that selectively activate the C-Br bond via oxidative addition without disturbing the arylstannane, which would only react in a subsequent transmetallation step if it were part of a Stille coupling protocol. This approach leverages the differential reactivity of C-X and C-Sn bonds in palladium catalysis. libretexts.orgunistra.fr

Applications of Tributyl 4 Phenoxyphenyl Stannane in Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling) Utilizing Tributyl-(4-phenoxyphenyl)stannane

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as a halide or pseudohalide. wikipedia.org this compound is an effective nucleophilic partner in this reaction, enabling the transfer of the 4-phenoxyphenyl group to various organic scaffolds. The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagent to air and moisture. wikipedia.orgnih.gov The general catalytic cycle involves oxidative addition of the organic electrophile to a Pd(0) complex, followed by transmetallation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

This compound readily participates in Stille couplings with a diverse array of sp²-hybridized carbon electrophiles. This includes aryl and heteroaryl iodides, bromides, and even chlorides, as well as pseudohalides like triflates. wikipedia.orgnih.gov The reactivity of the electrophile typically follows the order I > Br ≈ OTf > Cl. orgsyn.org The reaction facilitates the synthesis of complex biaryl and heteroaryl-aryl structures where the 4-phenoxyphenyl unit is a key component. The choice of catalyst, ligands, and additives is crucial for optimizing reaction yields and scope.

Table 1: Examples of Stille Coupling Partners for this compound

| Electrophile Class | Specific Example | Typical Catalyst/Ligand | Product Type |

| Aryl Iodide | 4-Iodoanisole | Pd(PPh₃)₄ | Substituted Biaryl Ether |

| Aryl Bromide | 4-Bromonitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Functionalized Biaryl Ether |

| Aryl Triflate | Phenyl triflate | Pd(OAc)₂ / SPhos | Simple Biaryl Ether |

| Heteroaryl Bromide | 2-Bromopyridine | PdCl₂(PPh₃)₂ | Aryl-Heteroaryl Ether |

| Aryl Chloride | 4-Chlorobenzonitrile | Pd(P(t-Bu)₃)₂ | Functionalized Biaryl Ether |

A key feature of the Stille coupling is the stereochemical outcome, which is determined during the transmetallation step. researchgate.net This step, where the organic group is transferred from tin to palladium, generally proceeds with retention of configuration at the sp²-hybridized carbon. researchgate.net When this compound is used, the geometry of the aromatic ring is inherently preserved upon transfer to the palladium center.

Regioselectivity becomes a consideration when the coupling partners have multiple reactive sites. uwindsor.ca However, for this compound itself, the single 4-phenoxyphenyl group is transferred selectively over the "non-transferable" butyl groups. This selectivity is driven by the much higher migratory aptitude of sp²-hybridized aryl groups compared to sp³-hybridized alkyl groups. In situations where the electrophile is polyhalogenated, regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. uwindsor.ca

To improve the efficiency and scope of the Stille reaction, various modified conditions have been developed. These modifications are directly applicable to couplings involving this compound, particularly with less reactive electrophiles like aryl chlorides.

Copper(I) Co-catalysis: The addition of copper(I) salts, such as CuI, can significantly accelerate the rate of Stille couplings. harvard.edu This effect is believed to stem from a separate transmetallation pathway involving an organocopper intermediate, which then transfers the aryl group to the palladium complex.

Fluoride (B91410) Additives: The use of fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can activate the organostannane. harvard.edu Fluoride coordinates to the tin atom, forming a hypervalent pentacoordinate stannate species. This increased nucleophilicity of the phenoxyphenyl group facilitates a more rapid transmetallation to the palladium center.

Advanced Ligand Systems: The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) has been instrumental in expanding the Stille reaction to include historically challenging substrates like aryl chlorides and sterically hindered partners. orgsyn.orgresearchgate.net These ligands promote the initial oxidative addition step and stabilize the active Pd(0) catalyst, leading to higher turnover numbers and milder reaction conditions. nih.gov

Nickel-Catalyzed Coupling Reactions Incorporating this compound

While palladium has dominated the field, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative. Nickel catalysts can engage in similar catalytic cycles but often exhibit unique reactivity and can be more cost-effective. chemrxiv.org Notably, nickel has been shown to catalyze Stille-type couplings with electrophiles that are often challenging for palladium, such as C–N bonds in quaternary ammonium (B1175870) salts. nih.gov In such a reaction, an aryltrimethylammonium salt can be coupled with an arylstannane like this compound in the presence of a nickel catalyst and a suitable ligand, providing a novel method for transforming amine functionalities into biaryl structures. nih.gov

Applications as a Precursor for Aryl Anion Equivalents and Radical Species

Beyond transition-metal-catalyzed cross-coupling, this compound can serve as a precursor to other reactive intermediates.

Aryl Anion Equivalents: Organostannanes can undergo tin-lithium exchange upon treatment with organolithium reagents, such as n-butyllithium (n-BuLi). This reaction converts the relatively unreactive C–Sn bond into a highly nucleophilic C–Li bond. enamine.net Treating this compound with n-BuLi generates 4-phenoxyphenyllithium, a potent aryl anion equivalent. This intermediate can then be used in classic organometallic reactions, such as addition to carbonyls or displacement of halides, that are outside the scope of Stille chemistry.

Radical Species: While the Stille reaction is predominantly an ionic process, organotin compounds are also implicated in radical chemistry. organic-chemistry.org The tributyltin radical (Bu₃Sn•) is a classic radical chain propagator. libretexts.org Although less common than its use in two-electron pathways, the carbon-tin bond in this compound can undergo homolytic cleavage under specific thermal or photochemical conditions to generate a 4-phenoxyphenyl radical. This radical species could then participate in radical cyclizations or addition reactions. libretexts.org

Role in the Synthesis of Complex Molecular Architectures

The primary utility of this compound is as a building block for introducing the 4-phenoxyphenyl moiety into larger, more complex molecules. This structural unit is important in materials science and medicinal chemistry. The rigidity and extended π-system of the diphenylether core make it a valuable component in conjugated polymers for organic photovoltaics and light-emitting diodes. In medicinal chemistry, the biaryl ether linkage is a common scaffold. The Stille coupling provides a reliable method for incorporating this fragment, often late in a synthetic sequence, due to its mild conditions and functional group tolerance. nih.gov

Table 2: Application of the 4-Phenoxyphenyl Moiety in Complex Architectures

| Field | Type of Architecture | Synthetic Role of Stille Coupling |

| Materials Science | Conjugated Polymers | Polymer backbone construction via iterative cross-coupling. |

| Medicinal Chemistry | Biaryl Natural Products | Late-stage coupling of complex fragments to form the core structure. nih.gov |

| Agrochemicals | Fungicides/Herbicides | Synthesis of active ingredients containing diaryl ether motifs. |

| Organic Electronics | Hole-Transport Materials | Introduction of the terminal 4-phenoxyphenyl group onto a core scaffold. |

Mechanistic Investigations into Reactions Involving Tributyl 4 Phenoxyphenyl Stannane

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling

The catalytic cycle of the Stille reaction is a well-studied process, initiated by a palladium(0) catalyst. numberanalytics.comnumberanalytics.com While the cycle appears straightforward, its details are complex, with multiple potential pathways and intermediates whose prevalence depends on the specific substrates, ligands, and reaction conditions. core.ac.ukuwindsor.ca The cycle begins with the oxidative addition of an organic electrophile to the Pd(0) center, followed by transmetalation with the organostannane, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

The first step in the catalytic cycle is the oxidative addition of an organic electrophile, typically an aryl halide or triflate (Ar-X), to a coordinatively unsaturated palladium(0) complex, such as Pd(PPh₃)₂. ucc.ie This step involves the cleavage of the carbon-halogen bond and the formation of a new square planar palladium(II) intermediate, where both the aryl group and the halide are bonded to the metal center. numberanalytics.comyoutube.com This process increases the oxidation state of palladium from 0 to +2.

The mechanism of oxidative addition can proceed through different pathways, including a three-centered concerted mechanism or a nucleophilic displacement (SɴAr-like) mechanism, depending on the nature of the substrate, ligands, and coordination number of the palladium complex. nih.govchemrxiv.orgchemrxiv.org Computational and experimental studies have shown that 14-electron PdL₂ complexes often favor a nucleophilic displacement mechanism. nih.govchemrxiv.org The reaction initially forms a cis-palladium(II) complex, which, in many cases, rapidly isomerizes to the more thermodynamically stable trans-isomer. uwindsor.ca This isomerization is often so fast that the cis-complex is not observed under standard reaction conditions. uwindsor.ca

The rate of oxidative addition is influenced by several factors. Electron-deficient aryl halides and electron-rich palladium(0) species generally accelerate this step. ucc.ie The reactivity of the halide typically follows the order I > Br > Cl, which corresponds to the bond dissociation energies. wikipedia.orgikm.org.my

Transmetalation is often the rate-determining step of the Stille catalytic cycle. researchgate.netuwindsor.ca In this crucial phase, the 4-phenoxyphenyl group is transferred from Tributyl-(4-phenoxyphenyl)stannane to the palladium(II) center, displacing the halide or other leaving group, which in turn forms a bond with the trialkyltin moiety (Bu₃Sn-X). numberanalytics.com This results in a diorganopalladium(II) intermediate (Ar-Pd-Ar'). wikipedia.org

The kinetics and mechanism of transmetalation are highly complex and sensitive to the reaction parameters. uwindsor.ca Several mechanisms have been proposed:

Associative Cyclic Mechanism: This pathway involves the coordination of the organostannane to the palladium complex, forming a transient, pentavalent 18-electron species. wikipedia.org A cyclic transition state is proposed where the halide ligand bridges the palladium and tin atoms, facilitating the transfer of the organic group. This mechanism generally proceeds with retention of configuration at the transferring carbon. uwindsor.ca

Associative Open Mechanism: In cases where bridging by the anionic ligand is not feasible, such as with triflates, or in highly polar, coordinating solvents, an open transition state is favored. uwindsor.caresearchgate.net This can lead to either retention or inversion of stereochemistry. uwindsor.caacs.org The reaction may proceed through a cationic palladium intermediate where a solvent molecule occupies a coordination site. uwindsor.ca

The rate of transmetalation is dependent on the electrophilicity of the palladium(II) complex and the nucleophilicity of the organostannane. For this compound, the transfer of the sp²-hybridized 4-phenoxyphenyl group is generally efficient compared to the non-transferable sp³-hybridized butyl groups. wikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the one from the electrophile and the 4-phenoxyphenyl group) coupled on the palladium(II) center are expelled to form the desired biaryl product. wikipedia.orgnumberanalytics.com This process forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

For reductive elimination to occur, the diorganopalladium(II) intermediate must adopt a cis conformation to bring the two organic ligands into proximity. wikipedia.org Any trans-adduct formed after transmetalation must first isomerize to the cis intermediate. wikipedia.org The reductive elimination itself is typically a concerted process and is often fast. nih.gov However, in some cases, particularly with certain ligand combinations or sterically demanding substrates, this step can become rate-limiting. oup.com

Several pathways for reductive elimination have been identified:

Unassisted Reductive Elimination: The 16-electron square planar complex can directly eliminate the product. wikipedia.org

Dissociative Pathway: Dissociation of a ligand can form a 14-electron T-shaped intermediate, which can accelerate the reductive elimination process. wikipedia.org

Associative Pathway: Coordination of an additional ligand can also promote elimination, though this is less common. wikipedia.org

Studies have shown that sterically encumbered phosphine (B1218219) ligands can facilitate reductive elimination. ucc.ie The choice of ligand is therefore critical not only for the oxidative addition and transmetalation steps but also for ensuring an efficient final product-forming step.

Probing Reaction Intermediates through Spectroscopic and Trapping Experiments

Due to their transient nature, the direct observation and characterization of intermediates in the Stille catalytic cycle are challenging. Researchers employ a variety of advanced techniques to gain insight into these fleeting species.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is frequently used to monitor the palladium-phosphine complexes throughout the reaction, helping to identify the predominant catalyst species in solution. nih.gov ¹⁹F NMR can be used in studies involving fluorinated substrates or ligands to track specific intermediates. core.ac.uk

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect cationic intermediates and provide snapshots of the species present in the catalytic mixture. researchgate.net Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has been used to monitor reactions in real-time, allowing for the detection of key intermediates like the ArPd(II)L₂X complex. researchgate.net

Trapping Experiments: Chemical trapping experiments are designed to capture and isolate otherwise unstable intermediates. For instance, in photocatalytic Stille reactions, electron-trapping agents like silver nitrate (B79036) have been used to demonstrate the crucial role of photoexcited electrons. mdpi.com While specific trapping experiments for reactions involving this compound are not widely reported, this general approach is vital for mechanistic elucidation. For example, the detachment of palladium from a solid support can be investigated through hot filtration tests, where the solid catalyst is removed mid-reaction to determine if the catalysis is truly heterogeneous or involves leached palladium species in solution. researchgate.net These experiments help to distinguish between different catalytic pathways and identify off-cycle or deactivating species. diva-portal.orgnih.gov

Influence of Solvent and Additives on Reaction Mechanism and Rate

The choice of solvent and the use of additives can dramatically alter the mechanism and efficiency of the Stille coupling. numberanalytics.comikm.org.my

Solvent Effects: The solvent plays multiple roles, including dissolving reactants, stabilizing intermediates, and in some cases, directly participating in the catalytic cycle by coordinating to the palladium center. uwindsor.carsc.org

Polar Aprotic Solvents: Solvents like DMF, NMP, and THF are commonly used. numberanalytics.com Highly polar solvents can accelerate the reaction by stabilizing charged intermediates that may form during the transmetalation step, particularly in the "open" pathway. uwindsor.caresearchgate.net For instance, in the coupling of PhI with tributyl(vinyl)tin, kinetic studies showed that in DMF, the transmetalation occurs on a solvent-coordinated palladium complex. uwindsor.ca

Non-Polar Solvents: Solvents like toluene (B28343) and dioxane are also effective, though they may favor different mechanistic pathways compared to polar solvents. ikm.org.my Mixed solvent systems, such as toluene/DMF, are sometimes employed to balance solubility and catalytic activity. mdpi.com

Influence of Additives: Additives are often essential for achieving high yields and reaction rates.

Copper(I) Salts: Copper(I) iodide (CuI) is a well-known and potent co-catalyst in Stille reactions, capable of increasing reaction rates by orders of magnitude. youtube.com While its exact role is debated and may be system-dependent, theories suggest it can act as a scavenger for free phosphine ligands that would otherwise inhibit the transmetalation step. youtube.com

Lithium Chloride (LiCl): LiCl is frequently added to accelerate couplings, especially those involving organotriflates. uwindsor.cayoutube.com It is believed to work by displacing the triflate group from the palladium(II) intermediate to form a more reactive chloride-containing complex. acs.org It can also increase the polarity of the solvent, which may facilitate the departure of anionic ligands. youtube.com

Fluoride (B91410) Sources: Cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) can promote the reaction, particularly with less reactive organostannanes. youtube.com Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex. This increases the nucleophilicity of the organic group, thereby accelerating the transmetalation step. youtube.com

The following table summarizes the general effects of common solvents and additives on the Stille reaction.

| Parameter | Type | Example(s) | General Effect on Reaction | Probable Mechanistic Role |

| Solvent | Polar Aprotic | DMF, THF, NMP | Often increases reaction rate | Stabilizes polar/cationic intermediates; can coordinate to Pd to facilitate transmetalation |

| Non-Polar | Toluene, Dioxane | Effective, but may be slower | Favors neutral, less polar transition states | |

| Additive | Copper Salt | Copper(I) Iodide (CuI) | Accelerates transmetalation | Scavenges inhibiting free ligands |

| Chloride Salt | Lithium Chloride (LiCl) | Accelerates reaction, especially with triflates | Displaces triflate to form more reactive Pd-Cl species; increases solvent polarity | |

| Fluoride Source | Cesium Fluoride (CsF) | Accelerates transmetalation | Forms hypervalent tin-fluoride "ate" complexes, increasing nucleophilicity |

Advanced Structural Elucidation and Spectroscopic Characterization of Tributyl 4 Phenoxyphenyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis.rsc.orgnorthwestern.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organotin compounds in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

Multidimensional NMR Techniques (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR).rsc.orgnorthwestern.eduhuji.ac.il

A full understanding of the molecular structure of Tributyl-(4-phenoxyphenyl)stannane requires a suite of NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn NMR.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show characteristic signals for the tributyl groups and the 4-phenoxyphenyl moiety. The butyl protons would appear as a series of multiplets in the upfield region (typically 0.8-1.6 ppm). The aromatic protons of the phenoxyphenyl group would resonate in the downfield region (around 7.0-7.6 ppm), with their splitting patterns providing information about the substitution on the phenyl rings.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by providing chemical shifts for each unique carbon atom. nih.govnih.gov The signals for the butyl carbons would be found in the aliphatic region, while the aromatic carbons of the phenoxyphenyl group would appear at lower field. The carbon atoms directly bonded to the tin atom would exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes, with the magnitude of the nJ(Sn, C) coupling constants offering insights into the hybridization and geometry at the tin center. huji.ac.il

¹¹⁹Sn NMR Spectroscopy : As the most sensitive and abundant spin-½ nucleus of tin, ¹¹⁹Sn NMR is particularly informative for organotin compounds. northwestern.eduhuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents at the tin atom. For a tetracoordinate tin center in this compound, the ¹¹⁹Sn chemical shift would be expected in a characteristic range for tetraorganostannanes. koreascience.kr

Table 1: Expected ¹H, ¹³C, and ¹¹⁹Sn NMR Data for this compound (Hypothetical Data)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling Constants |

| ¹H | ||

| Butyl -CH₃ | ~0.9 | Triplet |

| Butyl -CH₂- | ~1.3-1.6 | Multiplets |

| Butyl -CH₂-Sn | ~1.0-1.2 | Multiplet with ¹¹⁷/¹¹⁹Sn satellites |

| Phenoxyphenyl Ar-H | ~7.0-7.6 | Doublets, Triplets |

| ¹³C | ||

| Butyl -CH₃ | ~13-14 | |

| Butyl -CH₂- | ~27-30 | |

| Butyl -CH₂-Sn | ~9-11 | ¹J(¹¹⁹Sn, ¹³C) ~350-400 Hz |

| Phenoxyphenyl Ar-C | ~118-160 | |

| ¹¹⁹Sn | ~-40 to -60 | Singlet |

Note: This table contains hypothetical data based on typical values for similar organotin compounds and is for illustrative purposes only.

Application of NOE Spectroscopy for Stereochemical Assignment.mdpi.com

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. In the context of this compound, NOESY or ROESY experiments could be employed to confirm the through-space connectivity between the protons of the butyl groups and the aromatic protons of the phenoxyphenyl ligand. This would be particularly useful in analyzing the preferred conformation of the molecule in solution, for instance, by observing correlations between the α-methylene protons of the butyl chains and the ortho-protons of the phenyl ring directly attached to the tin atom.

X-ray Crystallography for Solid-State Structural Determination.wikipedia.orggoogle.com

While solution-state NMR provides information about the dynamic structure of a molecule, X-ray crystallography offers a precise picture of its arrangement in the solid state. wikipedia.org This technique is indispensable for determining accurate bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study of this compound would reveal the three-dimensional structure of the molecule. It is anticipated that the tin atom would adopt a distorted tetrahedral geometry, which is typical for tetracoordinate organotin(IV) compounds. Key parameters that would be determined include the Sn-C bond lengths of the butyl groups and the Sn-C bond length to the phenoxyphenyl group, as well as the C-Sn-C bond angles. These parameters provide direct evidence of the steric and electronic effects of the substituents on the tin center.

Table 2: Expected X-ray Crystallographic Bond Parameters for this compound (Hypothetical Data)

| Bond | Expected Length (Å) |

| Sn-C (butyl) | ~2.15 - 2.18 |

| Sn-C (phenyl) | ~2.13 - 2.16 |

| C-O (ether) | ~1.36 - 1.40 |

| C-C (aromatic) | ~1.38 - 1.41 |

| Angle | **Expected Angle (°) ** |

| C(butyl)-Sn-C(butyl) | ~107 - 112 |

| C(butyl)-Sn-C(phenyl) | ~106 - 111 |

Note: This table contains hypothetical data based on typical values for similar organotin compounds and is for illustrative purposes only.

Investigation of Intermolecular Interactions in Crystalline Structures

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. X-ray crystallography would allow for the detailed investigation of these interactions, which could include van der Waals forces between the butyl chains and potential π-π stacking interactions between the aromatic rings of the phenoxyphenyl groups of adjacent molecules. Understanding these packing forces is crucial for comprehending the material's bulk properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights.rsc.orgmdpi.comdergipark.org.tr

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing information about the strength and nature of chemical bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the butyl groups and the phenoxyphenyl ligand. Key expected vibrations include:

C-H stretching vibrations of the aliphatic butyl groups and the aromatic phenoxyphenyl group.

C-C stretching vibrations within the aromatic rings.

C-O-C stretching vibrations of the ether linkage in the phenoxyphenyl group.

Sn-C stretching vibrations , which are typically found in the low-frequency region of the Raman spectrum and are highly characteristic of organotin compounds.

The positions and intensities of these bands can offer further confirmation of the molecular structure.

Table 3: Expected Vibrational Frequencies for this compound (Hypothetical Data)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O-C Asymmetric Stretch | ~1240 | Weak |

| Sn-C Stretch | Not typically observed | ~500-600 |

Note: This table contains hypothetical data based on typical values for similar compounds and is for illustrative purposes only.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and the elucidation of the structural characteristics of a compound through the analysis of its fragmentation patterns. In the case of this compound, mass spectrometry provides definitive evidence for its molecular composition and offers insights into the lability of its chemical bonds under ionization conditions.

The molecular formula for this compound is C₂₂H₃₂OSn. The theoretical molecular weight of this compound can be calculated based on the atomic masses of its constituent elements. This calculated molecular weight is then confirmed by the observation of the molecular ion peak (M⁺) or a related pseudomolecular ion (e.g., [M+H]⁺) in the mass spectrum, which is fundamental for verifying the identity of the synthesized compound.

Molecular Weight Determination

The nominal molecular mass and the monoisotopic mass are key parameters obtained from mass spectrometric analysis. The nominal mass is calculated using the integer mass of the most abundant isotope of each element, while the monoisotopic mass is calculated using the exact mass of the most abundant isotope for each element. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence.

| Parameter | Value |

|---|---|

| Nominal Mass | 458 g/mol |

| Monoisotopic Mass | 458.1475 g/mol |

Fragmentation Pattern Analysis

The fragmentation pattern observed in the mass spectrum of this compound is characteristic of organotin compounds. The fragmentation is primarily dictated by the cleavage of the tin-carbon bonds, which are the most labile bonds in the structure. The fragmentation process typically involves the sequential loss of the butyl (C₄H₉) radicals from the tin atom.

The initial ionization of this compound produces the molecular ion [C₂₂H₃₂OSn]⁺. This ion then undergoes fragmentation through several key pathways:

Loss of a Butyl Radical: The most common initial fragmentation step is the cleavage of a tin-butyl bond to lose a butyl radical (•C₄H₉), resulting in the formation of the [M - 57]⁺ ion. This fragment is often one of the most abundant in the spectrum due to the relative weakness of the Sn-C bond.

Sequential Loss of Butyl Radicals: Following the initial loss of a butyl group, subsequent losses of the remaining butyl radicals can occur, leading to a characteristic pattern of peaks separated by 57 mass units.

Cleavage of the Phenoxyphenyl Group: Another significant fragmentation pathway involves the cleavage of the tin-aryl bond, leading to the loss of the 4-phenoxyphenyl radical (•C₁₂H₉O). This results in the formation of the tributyltin cation, [Sn(C₄H₉)₃]⁺.

Formation of the Phenoxyphenyl Cation: The 4-phenoxyphenyl group can also be observed as a distinct cationic fragment, [C₁₂H₉O]⁺, following the cleavage of the Sn-C bond.

Further Fragmentation of Butyl Chains: The butyl chains themselves can undergo fragmentation, leading to the loss of smaller alkyl fragments.

The analysis of these characteristic fragments allows for the comprehensive structural confirmation of this compound. The presence of the tin atom is further confirmed by the characteristic isotopic pattern produced by its multiple stable isotopes.

Below is a table detailing the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 458 | Molecular Ion | [C₂₂H₃₂OSn]⁺ |

| 401 | [M - C₄H₉]⁺ | [C₁₈H₂₃OSn]⁺ |

| 344 | [M - 2(C₄H₉)]⁺ | [C₁₄H₁₄OSn]⁺ |

| 291 | [Sn(C₄H₉)₃]⁺ | [C₁₂H₂₇Sn]⁺ |

| 287 | [M - 3(C₄H₉)]⁺ | [C₁₀H₅OSn]⁺ |

| 169 | [C₁₂H₉O]⁺ | [C₁₂H₉O]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

Computational and Theoretical Chemistry Studies on Tributyl 4 Phenoxyphenyl Stannane

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. imgroupofresearchers.comnorthwestern.edu For aryltributylstannanes, these calculations reveal the electronic interplay between the tin atom, the butyl groups, and the aromatic ring.

The electronic structure of Tributyl-(4-phenoxyphenyl)stannane is characterized by a tetrahedral tin(IV) center bonded to three alkyl chains and one aryl group. The Sn-C bonds are highly covalent, but with a degree of polarity influenced by the electronegativity difference between tin and carbon. The phenoxyphenyl group, with its ether linkage, can modulate the electron density on the aryl ring, which in turn affects the electronic environment of the tin atom.

First-principles calculations, such as those based on the linear combination of atomic orbitals (LCAO) approach, can be employed to determine the electronic band structure and bonding properties. mdpi.comresearchgate.net Studies on similar systems show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. mdpi.com For aryltributylstannanes, the HOMO is often localized on the aryl ring, while the LUMO may have significant contributions from the tin atom's orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its participation in chemical reactions like cross-coupling. mdpi.comchemrxiv.org

Table 1: Illustrative Calculated Electronic Properties for Aryltributylstannanes

| Property | Typical Calculated Value | Significance |

| Sn-C (butyl) Bond Length | ~2.15 - 2.17 Å | Indicates covalent bond strength. |

| Sn-C (aryl) Bond Length | ~2.14 - 2.16 Å | Influenced by aryl substituents. |

| C-Sn-C Bond Angle | ~107-112° | Close to ideal tetrahedral angle. |

| Mulliken Charge on Sn | +0.5 to +0.8 | Shows the electropositive nature of tin. |

| HOMO-LUMO Gap | 3-5 eV | Relates to electronic stability and reactivity. |

Note: These values are illustrative and based on calculations for related aryltributylstannane compounds. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.govcore.ac.uk this compound is a key reagent in Stille cross-coupling reactions, and DFT studies on this reaction provide deep mechanistic insights. researchgate.netchim.it

The Stille reaction involves a catalytic cycle with a palladium complex. DFT calculations help to map the potential energy surface for the key steps: oxidative addition, transmetalation, and reductive elimination. core.ac.uk For an aryltributylstannane, the transmetalation step, where the aryl group is transferred from tin to palladium, is often rate-determining.

DFT studies on related systems have shown that the reaction can proceed through different pathways (cyclic, open, or ionic), and the preferred path depends on factors like the solvent and the electronic nature of the ligands. core.ac.uk Calculations can determine the activation energies for these pathways, revealing which is kinetically favored. For instance, electron-withdrawing groups on the aryl ring can facilitate the transmetalation step. wikipedia.org The phenoxy group in this compound, being moderately electron-donating, would be expected to influence the reaction kinetics in a predictable manner.

Table 2: Illustrative DFT-Calculated Activation Energies for Stille Coupling Steps

| Reaction Step | Reactants | Typical Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0) Complex + Aryl Halide | 10 - 15 |

| Transmetalation | Aryltributylstannane + Pd(II) Complex | 15 - 25 |

| Reductive Elimination | Di-aryl Pd(II) Complex | 5 - 10 |

Note: These are representative values for Stille reactions involving aryltributylstannanes. The specific values are highly dependent on the exact substrates, catalyst, and ligands used.

Conformational Analysis and Steric Effects of the Tributylstannyl Group

The three bulky butyl groups attached to the tin atom create significant steric hindrance around the reactive center. nih.gov This steric bulk is a crucial factor influencing the reactivity and selectivity of the molecule. researchgate.netconicet.gov.ar

Conformational analysis, often performed using molecular mechanics or DFT, helps to identify the most stable spatial arrangements of the butyl chains. bohrium.com The butyl groups are flexible and can adopt various conformations, but they tend to arrange themselves to minimize steric repulsion. This steric crowding can hinder the approach of other reagents to the tin atom, which can be a disadvantage in some reactions. rsc.org However, in Stille couplings, the bulk of the non-transferable butyl groups helps to ensure that the desired aryl group is selectively transferred to the palladium catalyst. nih.gov

Studies on sterically hindered organotin compounds have shown that bulky substituents can significantly affect reaction rates. nih.gov For instance, ortho-substituents on the aryl ring of an arylstannane can decrease the rate of Stille coupling due to increased steric hindrance around the Sn-aryl bond. wikipedia.org In this compound, the phenoxy group is in the para position, minimizing direct steric clash with the tributylstannyl moiety.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. mdpi.com These predictions are invaluable for structure verification and for interpreting experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts with reasonable accuracy. acs.orgnih.gov For organotin compounds, the ¹¹⁹Sn NMR chemical shift is particularly informative about the coordination environment of the tin atom. researchgate.netrsc.org Comparing calculated shifts with experimental data helps to confirm the molecular structure in solution. doi.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. These calculations predict the positions and relative intensities of absorption bands, which correspond to specific molecular vibrations. For this compound, characteristic vibrations would include Sn-C stretches, C-H stretches of the butyl and aryl groups, and C-O-C stretches of the ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govbeilstein-journals.org The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. chemrxiv.org Machine learning models are also emerging as a tool for predicting UV-Vis spectra from molecular structures. google.comnih.gov

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Representative Aryltributylstannane (Tributyl(4-fluorophenyl)stannane)

| Spectroscopic Data | Predicted Value | Experimental/Reported Value |

| ¹¹⁹Sn NMR Shift (ppm) | -15.2 (Predicted) | Not widely reported, but similar compounds are in the -10 to -30 ppm range. |

| ¹³C NMR (Sn-C_aryl, ppm) | ~130-140 | Typically observed in this region for the ipso-carbon. |

| IR Sn-C Stretch (cm⁻¹) | ~500-550 | Characteristic range for Sn-C vibrations. |

| UV-Vis λ_max (nm) | ~230-250 (Calculated in solvent) | Dependent on solvent and conjugation. |

Note: Data is for the related compound Tributyl(4-fluorophenyl)stannane and serves as an illustration of the comparison between theoretical predictions and experimental observations. sigmaaldrich.comchemspider.com

Future Directions and Emerging Research Avenues for Tributyl 4 Phenoxyphenyl Stannane

Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in the production of fine chemicals and pharmaceuticals. jst.org.in This evolution is driven by the inherent advantages of flow systems, including enhanced safety, superior heat and mass transfer, improved reproducibility, and the potential for seamless integration with real-time monitoring and automation. jst.org.innih.govcontractpharma.com For a reagent like tributyl-(4-phenoxyphenyl)stannane, which is often used in exothermic and sensitive organometallic reactions, the adoption of flow chemistry offers compelling benefits.

Future research will likely focus on adapting Stille coupling and other reactions involving this compound to continuous flow reactors. Microreactors or packed-bed systems could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity profiles. jst.org.incontractpharma.com The handling of hazardous organotin reagents and byproducts is also significantly safer within a closed-loop, automated flow system. contractpharma.com

The integration of stopped-flow synthesis, an intermediate approach between batch and continuous flow, could be particularly advantageous for rapid library synthesis. nih.gov This technique allows for the automated execution of numerous reactions on a microliter scale, facilitating high-throughput screening of reaction conditions or the generation of diverse compound libraries based on the 4-phenoxyphenyl scaffold. nih.gov The data generated from such automated platforms can be used to train machine learning algorithms, enabling predictive models for reaction optimization and accelerating the discovery of new derivatives. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Organostannane Reactions

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety in a closed, controlled system. contractpharma.com |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat exchange due to high surface-area-to-volume ratio. jst.org.in |

| Scalability | Challenging and non-linear scale-up. | More straightforward and predictable scalability. contractpharma.com |

| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. jst.org.in |

| Automation | Difficult to fully automate. | Amenable to full automation and real-time analysis. nih.gov |

Exploration of Novel Catalytic Systems for its Derivatization

While palladium catalysis is the cornerstone of organostannane chemistry, the exploration of alternative catalytic systems is a burgeoning research area. ossila.com Future work on this compound will likely investigate novel catalysts to expand its reactivity, improve efficiency, and reduce costs associated with precious metals.

Copper-catalyzed cross-coupling reactions have emerged as a viable alternative to palladium-based methods for forming carbon-heteroatom bonds. nih.gov Research into copper(I)-mediated amidations of organostannanes has shown promise, suggesting that this compound could be a suitable coupling partner for the synthesis of N-(4-phenoxyphenyl) amides under non-basic conditions. nih.gov The development of these and other catalytic systems, potentially involving earth-abundant metals like nickel or iron, could provide more sustainable and economical synthetic routes.

Furthermore, the field of photocatalysis offers untapped potential for the derivatization of this compound. Light-mediated reactions could unlock novel reaction pathways that are inaccessible through traditional thermal methods. Exploring the combination of this organostannane with various photosensitizers and light sources could lead to new C-C and C-heteroatom bond-forming strategies under exceptionally mild conditions. Domino reactions, which combine multiple transformations in a single step, such as a Heck-Suzuki sequence, also represent a frontier for creating complex molecular scaffolds from simple precursors like this compound. rsc.org

Rational Design of New Organostannanes Based on the this compound Framework

Rational design principles are increasingly used to create new molecules with tailored properties. rsc.org Starting from the this compound framework, medicinal and materials chemists can design and synthesize new organostannanes with enhanced or entirely new functionalities. This involves the strategic modification of different parts of the molecule.

One avenue of research is the modification of the aryl scaffold. Introducing various substituents onto the phenoxyphenyl group can modulate the electronic properties of the organostannane, thereby fine-tuning its reactivity in cross-coupling reactions. For instance, adding electron-withdrawing or electron-donating groups could alter transmetalation rates or influence the stability of reaction intermediates.

Another approach involves altering the alkyl groups on the tin atom. While the tributyl groups are common, designing organostannanes with different alkyl chains or even chiral ligands could impart new steric or stereoselective properties. Inspired by research into other organotin compounds, these rationally designed analogues could be evaluated for specific applications, such as their potential as precursors for radiolabeled imaging agents or as building blocks for functional materials like conjugated polymers. nih.govgoogle.com

Table 2: Potential Modifications of the this compound Framework

| Molecular Component | Modification Strategy | Potential Outcome |

| Phenoxyphenyl Group | Introduction of electron-donating/withdrawing substituents. | Modulated reactivity and stability. |

| Phenoxyphenyl Group | Incorporation of additional functional groups (e.g., heterocycles). | Access to new classes of compounds and materials. acs.org |

| Butyl Groups | Replacement with other alkyl or aryl groups. | Altered steric hindrance and solubility. |

| Butyl Groups | Use of chiral or functionalized ligands. | Induction of stereoselectivity in reactions. |

Theoretical Prediction of Undiscovered Reactivity Modes and Synthetic Utilities

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity. cecam.org The application of theoretical methods, such as Density Functional Theory (DFT), can illuminate the underlying mechanisms of known reactions involving this compound and, more excitingly, predict undiscovered reactivity modes. acs.orgnih.gov

Future research can employ computational modeling to explore the energy landscapes of potential new reactions. By calculating activation energies and reaction pathways, scientists can screen for feasible but experimentally untested transformations. nih.gov For example, theoretical studies could predict the viability of this organostannane participating in novel cyclization reactions, rearrangements, or reactions with unconventional electrophiles. This predictive power can guide experimental work, saving significant time and resources by focusing on the most promising synthetic avenues.

Conceptual DFT, which uses reactivity indices to understand reaction mechanisms, can be applied to rationalize observed selectivities and predict outcomes in complex reaction systems. acs.org For this compound, this could involve predicting regioselectivity in reactions with complex substrates or identifying conditions that favor one reaction pathway over another. The integration of machine learning with quantum chemical data is poised to further accelerate the discovery of new reactions and catalysts, heralding a new era of predictive synthesis based on foundational structures like this compound. cecam.org

Q & A

Basic Research Questions

Q. How can Tributyl-(4-phenoxyphenyl)stannane be reliably synthesized, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Stille coupling. A common approach involves reacting tributyltin chloride with a phenoxyphenyl Grignard reagent (e.g., 4-phenoxyphenylmagnesium bromide) under inert conditions (argon/nitrogen). Key parameters include temperature control (0–25°C), solvent choice (dry THF or diethyl ether), and stoichiometric excess of the Grignard reagent to ensure complete tin-carbon bond formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

- Validation : Confirm structure via H/C NMR (e.g., characteristic Sn-C coupling in Sn NMR) and mass spectrometry .

Q. What safety precautions are essential when handling this compound?

- Handling Protocol :

- Use PPE (gloves, goggles, lab coat) due to organotin toxicity .

- Work in a fume hood to avoid inhalation; organotins are neurotoxic and may cause dermal irritation .

- Store under inert gas at –20°C to prevent oxidative decomposition .

Q. How is the purity of this compound assessed, and what impurities are common?

- Analytical Methods :

- GC-MS : Detects residual solvents (e.g., THF) or unreacted tributyltin precursors .

- HPLC-UV : Quantifies phenolic byproducts (e.g., 4-phenoxyphenol) using reverse-phase C18 columns .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and bonding?

- Advanced Methods :

- FTIR : Identify Sn-C (450–550 cm) and Sn-O (if oxidized) stretches. Compare to monoisotopic stannane reference spectra (e.g., SnH) to resolve overlapping peaks .

- Sn NMR : Detect tin environment shifts (δ 0–50 ppm for tributyltin aryl derivatives). Coupling constants () confirm bonding integrity .

Q. How does the electronic nature of the 4-phenoxyphenyl group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights : The electron-rich phenoxy group enhances nucleophilicity at the tin center, accelerating transmetallation in Stille couplings. Kinetic studies (e.g., UV-Vis monitoring of Pd-Sn intermediates) show a 2–3x rate increase compared to non-phenoxylated analogues .

- Contradictions : Some studies report reduced stability in polar solvents (DMF, DMSO) due to ligand dissociation, requiring optimized conditions (e.g., toluene at 80°C) .

Q. What environmental persistence and toxicity data exist for this compound?

- Ecotoxicology : Tributyltin derivatives are persistent in aquatic systems (half-life >6 months). Bioaccumulation studies in fish show liver damage (histopathology) at 0.1 ppm exposure .

- Mitigation Strategies : Functionalization with biodegradable groups (e.g., ester linkages) reduces persistence. Comparative LC assays (Daphnia magna) are recommended for novel derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for tributyltin derivatives: How should researchers validate thermal stability?

- Example : Tributyl-(4-methoxyphenyl)stannane (CAS 70744-47-7) has a reported boiling range of 398±44°C , while similar compounds (e.g., tributyl(thiophen-2-yl)stannane) show lower values (e.g., 528±52°C ).

- Resolution : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under controlled atmospheres (N vs. air). Thermogravimetric analysis (TGA) clarifies volatility discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.